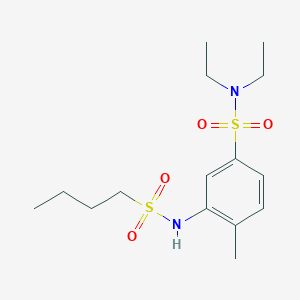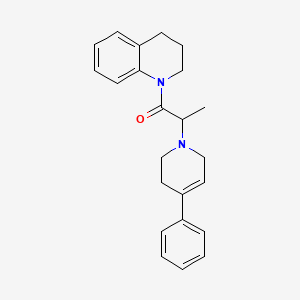![molecular formula C21H20ClNO B7535374 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine, commonly known as Venlafaxine, is a chemical compound used as an antidepressant medication. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety disorder, and panic disorder.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has several advantages and limitations when used in lab experiments. One advantage is that it has a relatively low toxicity and is well-tolerated by most patients. However, it also has limitations, such as its short half-life and the potential for drug interactions with other medications.
Zukünftige Richtungen
There are several potential future directions for research on Venlafaxine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and eating disorders. Another area of research could focus on the development of new formulations of Venlafaxine that have improved pharmacokinetic properties and are better suited for long-term use. Additionally, research could be conducted on the use of Venlafaxine in combination with other medications to improve treatment outcomes.
Conclusion:
In conclusion, Venlafaxine is a chemical compound used as an antidepressant medication. It has been extensively studied for its potential applications in various fields of medical research. Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on Venlafaxine that could lead to new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of Venlafaxine involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylmagnesium chloride to obtain 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanol. The second step involves the use of N-bromosuccinimide (NBS) to brominate the alcohol group to form 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of the ketone with phenylmagnesium bromide to form Venlafaxine.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its potential applications in various fields of medical research. It has been found to be effective in the treatment of major depressive disorder, anxiety disorder, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, bipolar disorder, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-24-20-10-6-5-9-18(20)15-23-21(16-7-3-2-4-8-16)17-11-13-19(22)14-12-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAHQWZBUDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)